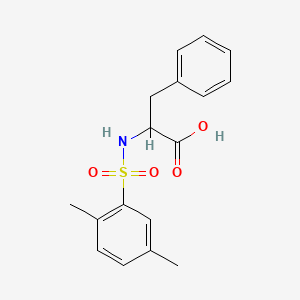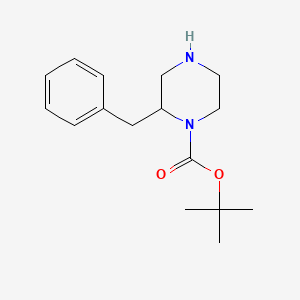amine hydrochloride CAS No. 1172922-15-4](/img/structure/B1519672.png)
[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride
Übersicht
Beschreibung
“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is a chemical compound with the empirical formula C8H9ClN2S . It is a white solid .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” can be represented by the SMILES stringNCC1=NC2=CC=CC=C2S1. [H]Cl . Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3 H pyrazol-3-one 124 at lower temperature .Physical And Chemical Properties Analysis
“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is a white solid with a melting point of 170–172 °C . It has a molecular weight of 200.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of Biologically Active Derivatives : Benzothiazole derivatives, including those related to your compound, have been synthesized and found to possess potent antibacterial and entomological activities (Chaudhary et al., 2011).
- Antitumor Activities : A study by Chua et al. (1999) explores 2-(4-aminophenyl)benzothiazoles, which show significant antitumor activity, particularly against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
- Antimicrobial and Antifungal Properties : Novel benzothiazole amides have been found to exhibit antimicrobial and antifungal activity, some of which are comparable or slightly better than certain medicinal standards (Pejchal et al., 2015).
Chemical Properties and Applications
- Corrosion Inhibition : Benzimidazole derivatives, which are structurally similar to your compound, have been studied as corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiency (Tang et al., 2013).
- Fluorescent and Colorimetric pH Probe : A benzothiazole-based compound was synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe, useful in monitoring acidic and alkaline solutions (Diana et al., 2020).
Catalytic and Synthetic Applications
- Catalytic C-H, N-H Coupling : The amination of azoles, including benzothiazoles, has been achieved in the presence of a copper catalyst, demonstrating the potential for diverse synthetic applications (Monguchi et al., 2009).
These studies highlight the versatile applications of benzothiazole derivatives in the fields of medicine, materials science, and chemistry. The compound of interest, “1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride”, shares structural similarities with these derivatives, suggesting potential in similar areas of application.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10;/h3-7,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADVJZRKFXADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
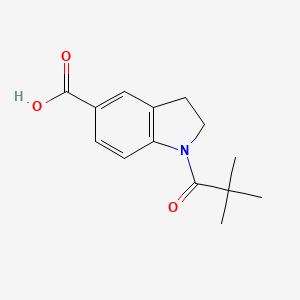
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)
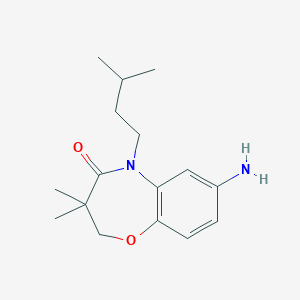
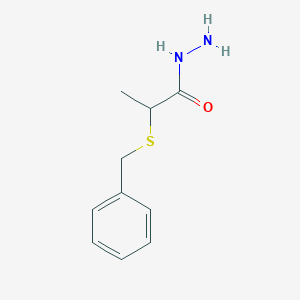
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
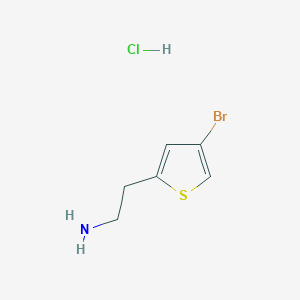
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
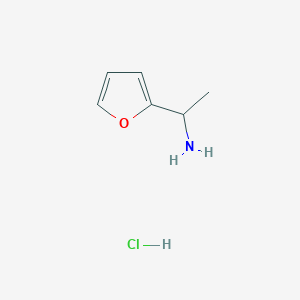
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
